molecular formula C11H14BrN B13453344 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13453344
M. Wt: 240.14 g/mol
InChI Key: HPWHOHYRPSSAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a brominated tetrahydroquinoline derivative of significant interest in scientific research and development. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, known to be present in a wide array of compounds with diverse biological activities, including antimicrobial, anticancer, antileishmanial, and anti-inflammatory properties . The bromine atom at the 5-position serves as a versatile handle for further synthetic elaboration, making this compound a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations . Beyond pharmaceutical research, functionalized tetrahydroquinolines are also explored in material science due to their photophysical properties. They have been investigated as potential components for dye-sensitized solar cells and as fluorescent dyes or molecular glasses . Researchers utilize this compound strictly for laboratory research purposes. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures should be followed, including the use of personal protective equipment and operating in a well-ventilated fume hood .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

5-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline

InChI

InChI=1S/C11H14BrN/c1-11(2)6-7-13-9-5-3-4-8(12)10(9)11/h3-5,13H,6-7H2,1-2H3

InChI Key

HPWHOHYRPSSAGU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC2=C1C(=CC=C2)Br)C

Origin of Product

United States

Preparation Methods

Synthesis via Reduction of 5-Bromo-4,4-dimethyl-3,4-dihydroisoquinoline-1(2H)-one

One of the most documented methods involves the reduction of 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-1(2H)-one using borane-dimethyl sulfide complex in tetrahydrofuran (THF), followed by methanol reflux to yield 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline.

Reaction Conditions and Yield:

Step Reagents and Conditions Time Temperature Yield Notes
1 5-Bromo-4,4-dimethyl-3,4-dihydroisoquinoline-1(2H)-one + Borane-DMS complex in dry THF 19 hours 0 °C to reflux - Slow warming from 0 °C to reflux
2 Quenching with methanol, reflux 18 hours Reflux - Post-reduction step
Final Workup with EtOAc, washing, drying - Room temp 0.8 g (from 1 g starting material) White solid obtained, no further purification required

This method is referenced in patent WO2013/56034 and provides a straightforward reduction route with moderate yield and good purity for further synthetic use.

Synthesis via Cyclization of 3-(4-Bromaniline) Ethyl Acrylate

Another method involves the multi-step synthesis starting from 4-bromaniline and ethyl propiolate, forming 3-(4-bromaniline) ethyl acrylate, which is then cyclized and further processed to obtain the target compound.

Stepwise Process:

Step Description Conditions Yield (%) Remarks
1 Reaction of 4-bromaniline with ethyl propiolate in methanol under nitrogen/inert atmosphere 30–50 °C, stirring - Formation of 3-(4-bromaniline) ethyl acrylate
2 Cyclization in diphenyl ether at 200–220 °C 2–10 hours 77–81 Yields 6-bromoquinoline-4(1H)-one
3 Treatment of 6-bromoquinoline-4(1H)-one with phosphorus trichloride in toluene reflux 2 hours, reflux 91–93 Produces 6-bromo-4-chloroquinoline

This method, detailed in a Chinese patent CN106432073B, is efficient, scalable, and environmentally friendly, suitable for industrial production. The intermediate 6-bromoquinoline-4(1H)-one is a key precursor in the synthesis of related quinoline derivatives.

Alternative Quinoline-Based Synthetic Routes

Several other synthetic routes have been reported for related quinoline derivatives which can be adapted for 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline synthesis:

  • Using triethyl orthoformate, Meldrum's acid, and 4-bromoaniline to form intermediates that cyclize in diphenyl ether at elevated temperatures (220–280 °C) followed by chlorination and halogen exchange steps.
  • Cyclization of ethyl 3,3-diethoxypropanoate with 4-bromoaniline under similar conditions.
  • Utilizing diethyl (ethoxy methylene) malonate and 4-bromoaniline as starting materials.

These methods emphasize the versatility of quinoline synthesis via condensation and cyclization reactions under thermal conditions, often followed by halogenation steps to introduce the bromine moiety at the desired position.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Reduction of 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-1(2H)-one 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-1(2H)-one Borane-DMS complex, THF, MeOH reflux 0 to reflux 19 h + 18 h reflux Moderate (0.8 g from 1 g) Simple reduction, no purification needed
Cyclization of 3-(4-bromaniline) ethyl acrylate 4-bromaniline, ethyl propiolate Methanol, diphenyl ether, PCl3 30–50 (step 1), 200–220 (step 2), reflux (step 3) 2–10 h + 2 h reflux 77–93 Industrial scale, environmentally friendly
Triethyl orthoformate and Meldrum's acid route Triethyl orthoformate, Meldrum's acid, 4-bromoaniline Diphenyl ether cyclization, POCl3, NaI 220–280 3–15 h Variable Multi-step halogenation, adaptable

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one, also known as C11H12BrNO, is a chemical compound with a molecular weight of 254.12 g/mol . It is also known by other synonyms such as 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and 5-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one .

Scientific Research Applications

While the search results do not provide extensive details on the specific applications of 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, they do offer some context regarding its potential use in scientific research:

  • Antifungal Properties: One study investigates the antifungal properties of synthetic dimethyl-4-bromo pyrrolo[1,2-a]quinoline derivatives . This suggests that compounds containing a bromo and quinoline structure may have potential applications as antifungal agents.
  • Anti-inflammatory Agents: Research indicates that pyrrolo[1,2-a]quinoline derivatives have been investigated as anti-inflammatory agents .
  • Tetrahydroisoquinoline (THIQ) Analogs: 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class of natural products that possess diverse biological activities against various infective pathogens and neurodegenerative disorders .
  • Bromination of Tetrahydroquinolines : Bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid leads to the formation of 6,8-dibromoderivative .

Mechanism of Action

The mechanism of action of 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroquinoline ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Isomers and Substituted Derivatives

Key analogs differ in bromine substitution patterns, additional functional groups, or structural frameworks (e.g., tetrahydroquinoline vs. tetrahydroisoquinoline):

Compound Name Bromine Position Additional Substituents Molecular Formula CAS Number Key Features
5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline 5 4,4-dimethyl C11H14BrN Not explicitly stated Target compound; limited direct data but inferred from analogs .
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride 6 4,4-dimethyl (hydrochloride) C11H15BrClN 1187830-63-2 Synthesized via reductive amination (64% yield); used in STAT5 inhibitors .
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline 7 4,4-dimethyl C11H14BrN - Synthesized using BH3·THF reduction; HRMS: m/z 240.03807 (M+H)+ .
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline 5 (isoquinoline) 8-fluoro, 2-methyl C10H11BrFN 1781489-28-8 Isoquinoline derivative with fluoro and methyl groups; MW 244.1 .
2-(2-Bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline 6 2-bromophenyl, 6-fluoro C17H17BrFN - Complex substituents; MW 334.2 g/mol; potential for diverse bioactivity .

Key Observations :

  • Positional Isomerism : Bromine position (5, 6, 7, or 8) significantly impacts electronic distribution and steric hindrance, affecting reactivity and binding in biological targets .
  • Structural Frameworks: Tetrahydroisoquinoline derivatives (e.g., ) exhibit distinct pharmacological profiles compared to tetrahydroquinolines due to differences in ring fusion .

Physicochemical Properties

Property 5-Bromo-4,4-dimethyl-THQ (Inferred) 6-Bromo-4,4-dimethyl-THQ HCl 7-Bromo-4,4-dimethyl-THQ
Molecular Weight (g/mol) ~240.14 276.60 (HCl salt) 240.14
Purity Not stated 95+% >98% (HRMS-confirmed)
Stability Likely air-sensitive Store at 2–8°C under inert atmosphere Requires dry toluene synthesis

Biological Activity

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (5-Br-THQ) is a compound that has garnered attention for its potential biological activities, particularly in the context of hematological malignancies. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in preclinical studies, and structure-activity relationships (SAR).

5-Br-THQ primarily exerts its biological effects through the inhibition of the Signal Transducer and Activator of Transcription 5 (STAT5) pathway. STAT5 is a critical mediator in various hematopoietic cancers, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). Inhibition of STAT5 phosphorylation has been shown to block the growth and survival of leukemic cells, making it a promising target for therapeutic intervention.

Key Findings:

  • Inhibition of STAT5 : 5-Br-THQ was identified as a potent inhibitor of phosphorylated STAT5 (P-Y-STAT5), leading to reduced cell proliferation in CML and AML cell lines .
  • Combination Therapy : The compound demonstrated enhanced efficacy when used in combination with imatinib mesylate (IM), overcoming resistance in leukemic cells that typically do not respond to standard treatments .

Efficacy in Preclinical Studies

Preclinical studies have evaluated the antileukemic activity of 5-Br-THQ and its derivatives. These studies utilized various leukemic cell lines, including KU812 and K562 cells.

Study Results:

  • Cell Viability Assays : Compounds derived from 5-Br-THQ showed significant growth inhibition in leukemic cells. For instance, one derivative was found to have an effective concentration (EC50) of 0.2 mM against KU812 cells .
  • Gene Expression Analysis : Quantitative reverse transcription PCR (qRT-PCR) revealed that treatment with 5-Br-THQ downregulated the expression of STAT5 target genes such as PIM1 and CISH, further confirming its role as a STAT5 inhibitor .

Structure-Activity Relationships (SAR)

The SAR studies conducted on 5-Br-THQ derivatives have provided insights into how structural modifications can enhance biological activity. The presence of specific substituents on the tetrahydroquinoline scaffold plays a crucial role in determining the compound's potency.

Notable Modifications:

  • Pyridinyl Substituents : Derivatives containing pyridinyl groups at position 5 showed improved antileukemic activity compared to the parent compound .
  • Cytotoxicity Enhancement : Certain analogs exhibited greater cytotoxic effects than 5-Br-THQ when tested against resistant CML cells, indicating that strategic modifications can lead to more effective therapeutics .

Data Table: Biological Activity Summary

CompoundActivity TypeEC50 (mM)Mechanism
5-Bromo-THQAntileukemic0.2Inhibition of P-Y-STAT5
Derivative 17fAntileukemic0.15Inhibition of P-Y-STAT5
Derivative 7aAntileukemic0.12Enhanced P-Y-STAT5 inhibition
IM + Derivative 7aCombination TherapyN/AOvercomes IM resistance

Case Studies

Several case studies have highlighted the clinical relevance of targeting STAT5 with compounds like 5-Br-THQ:

  • Chronic Myeloid Leukemia : In a study involving CML cell lines treated with various concentrations of 5-Br-THQ derivatives, significant reductions in cell viability were observed, particularly in resistant cell lines .
  • Acute Myeloid Leukemia : The compound's ability to sensitize AML cells to existing therapies was demonstrated through combination treatments that led to enhanced apoptosis rates compared to monotherapy approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.